Dimethyl 2-(acetylamino)isophthalate

Description

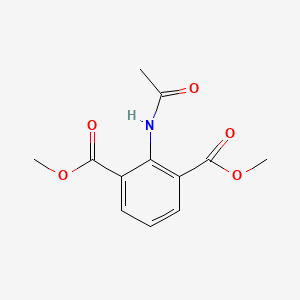

Dimethyl 2-(acetylamino)isophthalate is a synthetic organic compound characterized by an isophthalate backbone substituted with an acetylamino group at the 2-position and methyl ester groups at the 1- and 3-positions.

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.238 |

IUPAC Name |

dimethyl 2-acetamidobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-10-8(11(15)17-2)5-4-6-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |

InChI Key |

BJPJMDCRBWWMRL-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC=C1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

- Toxicity: DMIP exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) but shows moderate ecotoxicity in aquatic organisms (LC50: 4.6 mg/L for Daphnia magna) .

- Environmental Fate: DMIP has low persistence (hydrolysis half-life < 7 days), whereas the acetylamino group could slow degradation due to steric hindrance .

Dimethyl 5-[(2-Chloropropanoyl)amino]isophthalate (CAS 956576-41-3)

This chlorinated analog introduces a 2-chloropropanoyl substituent, significantly altering its properties:

Table 2: Substituent Effects on Hazard Profile

- The chlorine atom increases molecular weight and introduces electrophilic reactivity, correlating with irritant properties . In contrast, the acetylamino group may favor interactions with biological targets (e.g., enzymes or receptors).

2-(Acetylamino)-benzoate Derivatives

tentatively identifies 2-(acetylamino)-benzoate as a metabolite or degradation product. This highlights:

- Metabolic Pathways: Acetylamino groups are susceptible to enzymatic hydrolysis, generating aromatic amines or carboxylic acids. Such pathways may apply to this compound, with implications for bioaccumulation or genotoxicity .

Research Findings and Data Gaps

- QSAR Predictions: EPA’s Structure-Activity Relationship (SAR) models for DMIP suggest that acetylamino substitution would increase Log P and reduce water solubility, aligning with trends in polar substituents .

- However, acetylamino groups in related compounds (e.g., acetanilides) are associated with metabolite-mediated genotoxicity, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.